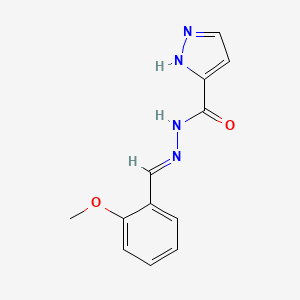
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide, also known as GW 501516 or Cardarine, is a synthetic compound that is classified as a PPARδ agonist. It was initially developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in recent years among athletes and bodybuilders for its purported performance-enhancing effects.
Mécanisme D'action
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 exerts its effects by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, energy homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects:
In addition to its metabolic effects, this compound 501516 has been shown to have several other physiological effects. It has been reported to increase endurance and performance in animal models and human trials, possibly by increasing the expression of genes involved in muscle fiber type switching and mitochondrial function. Furthermore, it has been shown to have anti-inflammatory effects in various tissues, including the liver, adipose tissue, and cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 has several advantages for use in laboratory experiments. It is highly selective for PPARδ and has minimal off-target effects, making it a useful tool for investigating the role of this receptor in various biological processes. Additionally, it has a long half-life and can be administered orally, making it easy to use in animal studies. However, its use in human trials is limited due to safety concerns and lack of long-term data on its effects.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, its effects on muscle fiber type switching and mitochondrial function make it a promising candidate for the treatment of muscle wasting disorders. Finally, further investigation is needed to fully understand the safety and long-term effects of this compound 501516 in humans.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 involves several steps, including the reaction of 2-methoxybenzylamine with 4-methylphenoxyacetyl chloride to form the intermediate product, followed by the reaction of the intermediate with 2-chloroacetic acid to yield the final product. The purity of the synthesized compound is typically confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. Additionally, it has been investigated for its potential use in the treatment of cardiovascular diseases and cancer.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-7-9-13(10-8-12)20-11-16(18)17-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHMCVOWJJQSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)
![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)


![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)